molecular formula C15H13Cl2NO2 B8305935 6-((2,4-Dichlorobenzyl)oxy)-2,3-dihydro-1-benzofuran-3-amine

6-((2,4-Dichlorobenzyl)oxy)-2,3-dihydro-1-benzofuran-3-amine

Cat. No. B8305935
M. Wt: 310.2 g/mol
InChI Key: OPONHWUWAZTBDF-UHFFFAOYSA-N
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Patent
US09238639B2

Procedure details

The mixture of 6-((2,4-dichlorobenzyl)oxy)-N-methoxy-1-benzofuran-3(2H)-imine (1.23 g) and THF (dry) (36 mL) was added dropwise to a solution of borane tetrahydrofuran complex solution (1.0 mol/L, 7.27 mL) at 0° C. The mixture was stirred at 60° C. overnight. After cooling, the mixture was quenched with water and 1N NaOH (15 mL). The mixture was stirred at 60° C. for 5 h. After cooling, the mixture was extracted with EtOAc. The combined organic layer was washed with brine, dried over MgSO4, and concentrated in vacuo. The solid was dissolved in EtOAc and to the solution was added 4M HCl in EtOAc dropwise. The precipitate (850 mg) was collected by filtration. The solid was dissolved in 28% aqueous ammonia and extracted with EtOAc. The combined organic layer was washed with brine, dried over MgSO4, and concentrated in vacuo to give the title compound (721.3 mg).
Name
6-((2,4-dichlorobenzyl)oxy)-N-methoxy-1-benzofuran-3(2H)-imine
Quantity
1.23 g
Type
reactant
Reaction Step One
Name
Quantity
36 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
7.27 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:21]=[C:20]([Cl:22])[CH:19]=[CH:18][C:3]=1[CH2:4][O:5][C:6]1[CH:17]=[CH:16][C:9]2[C:10](=[N:13]OC)[CH2:11][O:12][C:8]=2[CH:7]=1>C1COCC1>[Cl:1][C:2]1[CH:21]=[C:20]([Cl:22])[CH:19]=[CH:18][C:3]=1[CH2:4][O:5][C:6]1[CH:17]=[CH:16][C:9]2[CH:10]([NH2:13])[CH2:11][O:12][C:8]=2[CH:7]=1

Inputs

Step One
Name
6-((2,4-dichlorobenzyl)oxy)-N-methoxy-1-benzofuran-3(2H)-imine
Quantity
1.23 g
Type
reactant
Smiles
ClC1=C(COC2=CC3=C(C(CO3)=NOC)C=C2)C=CC(=C1)Cl
Name
Quantity
36 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
solution
Quantity
7.27 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 60° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the mixture was quenched with water and 1N NaOH (15 mL)
STIRRING
Type
STIRRING
Details
The mixture was stirred at 60° C. for 5 h
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc
WASH
Type
WASH
Details
The combined organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in EtOAc and to the solution
ADDITION
Type
ADDITION
Details
was added 4M HCl in EtOAc dropwise
FILTRATION
Type
FILTRATION
Details
The precipitate (850 mg) was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in 28% aqueous ammonia
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=C(COC2=CC3=C(C(CO3)N)C=C2)C=CC(=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 721.3 mg
YIELD: CALCULATEDPERCENTYIELD 63.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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